6,6-dimethylspiro[2.5]octane-1-carboxylic acid
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Overview
Description
6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a cyclohexane ring and a cyclopropane ring, with a carboxylic acid functional group attached to the cyclopropane ring. The presence of two methyl groups at the 6-position of the cyclohexane ring adds to its distinct structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethylspiro[2.5]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative and a cyclopropane derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols or other reduced forms of the carboxylic acid group.
Substitution: Substituted derivatives at the carboxylic acid group or methyl groups.
Scientific Research Applications
6,6-Dimethylspiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-dimethylspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The spirocyclic structure may also contribute to its unique binding properties and biological effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: A compound with a similar spirocyclic core but different functional groups.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with distinct functional groups.
Uniqueness
6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is unique due to its specific combination of a spirocyclic core, carboxylic acid group, and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1340573-53-6 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.3 |
Purity |
91 |
Origin of Product |
United States |
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